molecular formula C9H12ClNS B016780 Benzyl thioacetimidate hydrochloride CAS No. 32894-07-8

Benzyl thioacetimidate hydrochloride

Cat. No. B016780
CAS RN: 32894-07-8
M. Wt: 201.72 g/mol
InChI Key: OVQWHRFBVPDPCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Benzyl thioacetimidate hydrochloride often involves innovative methods to improve stability and reactivity. For instance, benzyl N-phenyl-2,2,2-trifluoroacetimidate has been highlighted as a new, stable reagent for O-benzylation, reacting with sterically hindered alcohols and base-sensitive hydroxy esters to afford corresponding benzyl ethers, indicating a related method of synthesis that may apply to Benzyl thioacetimidate hydrochloride (Okada et al., 2007). Additionally, efficient synthesis routes for chiral vicinal diaminoalcohols via benzylic substitution from bistrichloroacetimidates suggest a synthetic approach that could potentially be adapted for Benzyl thioacetimidate hydrochloride synthesis (Rondot et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as benzoylamidoacetonitrile being bound as a thioimidate in the active site of papain, underscores the unique structural attributes and stability of thioimidate compounds, which can provide insight into the structural analysis of Benzyl thioacetimidate hydrochloride (Brisson et al., 1986).

Chemical Reactions and Properties

Chemical reactions involving Benzyl thioacetimidate hydrochloride and its analogs demonstrate a variety of reactivity profiles. For example, benzyl and allyl trichloroacetimidate are used for O-alkylation of hydroxy groups under mildly acidic conditions, showcasing the reactivity of similar compounds (Wessel et al., 1985).

Physical Properties Analysis

The physical properties of Benzyl thioacetimidate hydrochloride can be inferred from studies on similar compounds. For instance, the synthesis and characterization of benzo[b]thiophene derivatives provide valuable data on the physical properties of structurally related compounds, which could be relevant to understanding the physical characteristics of Benzyl thioacetimidate hydrochloride (Isloor et al., 2010).

Chemical Properties Analysis

Investigations into the chemical properties of Benzyl thioacetimidate hydrochloride-related compounds reveal insights into their reactivity and potential applications. The synthesis of 1,1'-Diarylethanes and related systems by displacement of trichloroacetimidates with trimethylaluminum highlights the versatility and potential reactivity patterns that could be applicable to Benzyl thioacetimidate hydrochloride (Mahajani & Chisholm, 2018).

Safety And Hazards

Benzyl thioacetimidate hydrochloride is classified as causing serious eye damage . The safety statements for handling this compound include wearing protective gloves, eye protection, and face protection . If the compound comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical attention .

properties

IUPAC Name

benzyl ethanimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS.ClH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQWHRFBVPDPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)SCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504823
Record name Benzyl ethanimidothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl thioacetimidate hydrochloride

CAS RN

32894-07-8
Record name Benzyl ethanimidothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiobenzylacetimidate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Qin, B Schumann, X Zou, CL Pereira… - Journal of the …, 2018 - ACS Publications
… The reaction of amine 55 with S-benzyl thioacetimidate hydrochloride in pyridine proceeded smoothly to afford desired acetamidine trisaccharide 4 in 70% yield. Treatment of amine 55 …
Number of citations: 65 pubs.acs.org
JI Andrés, R Herranz, MTG López - Journal of heterocyclic …, 1984 - Wiley Online Library
… A solution of 9.90 g (100 mmoles) of a-amino-a-cyanoacetamide [6] and 20.15 g (100 mmoles) of benzyl thioacetimidate hydrochloride [7] in a mixture of 120 ml of dry acetonitrile and …
Number of citations: 7 onlinelibrary.wiley.com
J Casimir - Citeseer
Proazaphosphatranes (Figure 1) are bicyclic, nonionic bases in which the phosphorus atom functions as the site of electron-pair donation. 1 Among the most commonly used nonionic …
Number of citations: 2 citeseerx.ist.psu.edu
S Li, Z Wang, G Marel - 2011 - scholarlypublications …
… -group and concomitant conversion of the N-dichloroacetamide to an N-acetamide, the acetamidino group was successfully introduced using S-benzyl thioacetimidate hydrochloride. …

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